molecular formula C6H13NO2 B15254585 Methyl (S)-2-(methylamino)butanoate

Methyl (S)-2-(methylamino)butanoate

Cat. No.: B15254585
M. Wt: 131.17 g/mol
InChI Key: INBBIXRVEUBDRU-YFKPBYRVSA-N
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Description

METHYL(2S)-2-(METHYLAMINO)BUTANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the second carbon of a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL(2S)-2-(METHYLAMINO)BUTANOATE typically involves the esterification of 2-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(Methylamino)butanoic acid+MethanolH2SO4METHYL(2S)-2-(METHYLAMINO)BUTANOATE+Water\text{2-(Methylamino)butanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{METHYL(2S)-2-(METHYLAMINO)BUTANOATE} + \text{Water} 2-(Methylamino)butanoic acid+MethanolH2​SO4​​METHYL(2S)-2-(METHYLAMINO)BUTANOATE+Water

Industrial Production Methods

In an industrial setting, the production of METHYL(2S)-2-(METHYLAMINO)BUTANOATE may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL(2S)-2-(METHYLAMINO)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(Methylamino)butanoic acid.

    Reduction: 2-(Methylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL(2S)-2-(METHYLAMINO)BUTANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL(2S)-2-(METHYLAMINO)BUTANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    METHYL(2S)-2-(AMINO)BUTANOATE: Similar structure but lacks the methyl group on the amino group.

    ETHYL(2S)-2-(METHYLAMINO)BUTANOATE: Similar structure but has an ethyl ester instead of a methyl ester.

Uniqueness

METHYL(2S)-2-(METHYLAMINO)BUTANOATE is unique due to the presence of both a methylamino group and a methyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity patterns in chemical reactions .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2S)-2-(methylamino)butanoate

InChI

InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1

InChI Key

INBBIXRVEUBDRU-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C(=O)OC)NC

Canonical SMILES

CCC(C(=O)OC)NC

Origin of Product

United States

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